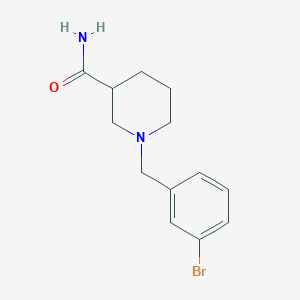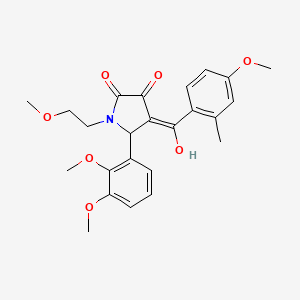![molecular formula C14H16N2O5 B5333513 (2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B5333513.png)
(2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methylphenoxy group, and an oxobutenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of 4-methylphenol with propanoyl chloride in the presence of a base such as pyridine to form 2-(4-methylphenoxy)propanoyl chloride. This intermediate is then reacted with hydrazine hydrate to form 2-[2-(4-methylphenoxy)propanoyl]hydrazine.
Condensation reaction: The hydrazinyl intermediate is then subjected to a condensation reaction with maleic anhydride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
(2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-{2-[2-(4-chlorophenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
(2E)-4-{2-[2-(4-methoxyphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid: Similar structure but with a methoxyphenoxy group instead of a methylphenoxy group.
Uniqueness
The uniqueness of (2E)-4-{2-[2-(4-methylphenoxy)propanoyl]hydrazinyl}-4-oxobut-2-enoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-4-[2-[2-(4-methylphenoxy)propanoyl]hydrazinyl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-9-3-5-11(6-4-9)21-10(2)14(20)16-15-12(17)7-8-13(18)19/h3-8,10H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXACRLIEDSDCJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B5333439.png)
![(3aR*,5R*,6S*,7aS*)-2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5333440.png)
![N-(2-methoxy-1-methylethyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5333446.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-pyrimidin-2-ylpiperidine-4-carboxylic acid](/img/structure/B5333454.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5333461.png)
![1-benzyl-N-[1-(4-ethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5333463.png)

![3-{[(2-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5333465.png)
![3-{2-[butyl(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5333467.png)
![4-(2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5333489.png)

![N-isopropyl-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5333501.png)
![4-fluoro-3-[(3-propylmorpholin-4-yl)carbonyl]benzenesulfonamide](/img/structure/B5333510.png)

